molecular formula C27H42N2O4 B13995558 (3R,4S)-1-((benzyloxy)carbonyl)-4-ethylpyrrolidine-3-carboxylic acid Dicyclohexylamine

(3R,4S)-1-((benzyloxy)carbonyl)-4-ethylpyrrolidine-3-carboxylic acid Dicyclohexylamine

Cat. No.: B13995558
M. Wt: 458.6 g/mol
InChI Key: XQYOTLNAUVFWHH-KZCZEQIWSA-N
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Description

(3R,4S)-1-((benzyloxy)carbonyl)-4-ethylpyrrolidine-3-carboxylic acid Dicyclohexylamine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique stereochemistry and functional groups, making it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-1-((benzyloxy)carbonyl)-4-ethylpyrrolidine-3-carboxylic acid Dicyclohexylamine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound under acidic or basic conditions.

    Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group can be introduced via a reaction with benzyl chloroformate in the presence of a base such as triethylamine.

    Ethyl Group Addition: The ethyl group can be added through an alkylation reaction using ethyl iodide and a strong base like sodium hydride.

    Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction using carbon dioxide and a suitable catalyst.

    Formation of the Dicyclohexylamine Salt: The final step involves the formation of the dicyclohexylamine salt by reacting the carboxylic acid with dicyclohexylamine.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-1-((benzyloxy)carbonyl)-4-ethylpyrrolidine-3-carboxylic acid Dicyclohexylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group or the ethyl group using reagents like sodium azide or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium azide in dimethylformamide.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides or other substituted products.

Scientific Research Applications

(3R,4S)-1-((benzyloxy)carbonyl)-4-ethylpyrrolidine-3-carboxylic acid Dicyclohexylamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (3R,4S)-1-((benzyloxy)carbonyl)-4-ethylpyrrolidine-3-carboxylic acid Dicyclohexylamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (3R,4S)-1-((benzyloxy)carbonyl)-4-methylpyrrolidine-3-carboxylic acid Dicyclohexylamine
  • (3R,4S)-1-((benzyloxy)carbonyl)-4-propylpyrrolidine-3-carboxylic acid Dicyclohexylamine
  • (3R,4S)-1-((benzyloxy)carbonyl)-4-isopropylpyrrolidine-3-carboxylic acid Dicyclohexylamine

Uniqueness

The uniqueness of (3R,4S)-1-((benzyloxy)carbonyl)-4-ethylpyrrolidine-3-carboxylic acid Dicyclohexylamine lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C27H42N2O4

Molecular Weight

458.6 g/mol

IUPAC Name

N-cyclohexylcyclohexanamine;(3R,4S)-4-ethyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid

InChI

InChI=1S/C15H19NO4.C12H23N/c1-2-12-8-16(9-13(12)14(17)18)15(19)20-10-11-6-4-3-5-7-11;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h3-7,12-13H,2,8-10H2,1H3,(H,17,18);11-13H,1-10H2/t12-,13+;/m1./s1

InChI Key

XQYOTLNAUVFWHH-KZCZEQIWSA-N

Isomeric SMILES

CC[C@@H]1CN(C[C@@H]1C(=O)O)C(=O)OCC2=CC=CC=C2.C1CCC(CC1)NC2CCCCC2

Canonical SMILES

CCC1CN(CC1C(=O)O)C(=O)OCC2=CC=CC=C2.C1CCC(CC1)NC2CCCCC2

Origin of Product

United States

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